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Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing
N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[123]]iodobenzyl)-1,3-propanediamine (HIPDM), a
radiolabeled tracer, in conjunction with Single Photon Emission Computed Tomography
(SPECT) to assess cerebral blood flow (CBF) and cerebrovascular reserve (CVR). The
evaluation of CVR is a critical tool in the diagnosis and management of patients with chronic
cerebrovascular occlusive diseases, providing crucial information on the hemodynamic status
of the brain.[1][2][3]

HIPDM, also known as 2I-IMP, is a diffusible indicator with a high extraction fraction
(85%-90%) and stable retention in the brain for over two hours, making it a suitable tracer for
SPECT imaging.[4] The distribution of HIPDM in the brain is proportional to regional cerebral
blood flow (rCBF).[4] By challenging the cerebrovascular system with a vasodilatory agent such
as acetazolamide, it is possible to unmask areas of compromised blood flow and assess the
brain's ability to compensate for reduced perfusion pressure.[2][5][6]

Principle of the Method

The fundamental principle behind using HIPDM SPECT to study cerebrovascular reserve lies in
comparing regional cerebral blood flow at a baseline resting state with the blood flow after a
vasodilatory challenge. Acetazolamide, a carbonic anhydrase inhibitor, is commonly used for
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this purpose.[1][2] It induces cerebral vasodilation by increasing the partial pressure of carbon
dioxide (pCOz) in the blood, leading to an increase in CBF in healthy brain tissue.[6][7] In
regions with compromised vascular reserve due to underlying disease, the blood vessels are
already maximally or near-maximally dilated at rest to maintain adequate perfusion.
Consequently, the administration of acetazolamide results in a blunted or absent increase in
blood flow in these areas.[2]

The workflow for assessing cerebrovascular reserve using HIPDM SPECT typically involves
two scans: a baseline scan to measure resting CBF and a post-acetazolamide scan to measure
CBF under vasodilatory stress. These can be performed on separate days (2-day protocol) or
on the same day using a split-dose technique (1-day protocol).[8]

Key Experimental Protocols
Patient Preparation

» Informed Consent: Obtain informed consent from the patient after explaining the procedure,
including the use of a radioactive tracer and the potential side effects of acetazolamide.

o Medication Review: Review the patient's current medications. Certain medications may
interfere with the study and may need to be withheld, as determined by the supervising
physician.

o Dietary Restrictions: Typically, no special dietary preparations are required. Patients may eat
and take their regular medications unless otherwise instructed.[8]

e Environment: For at least 20 minutes prior to and during the radiotracer injection, the patient
should rest in a quiet, dimly lit room to minimize cortical activation that could alter cerebral
blood flow. The patient should be instructed not to speak or read during this period.[9]

e |V Access: Establish intravenous access for the administration of the radiotracer and
acetazolamide.[8]

Two-Day HIPDM SPECT Protocol for Cerebrovascular
Reserve
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This protocol involves performing the baseline and acetazolamide challenge studies on
separate days, which is often preferred to avoid any residual activity from the first injection
influencing the second scan.[1]

Day 1: Acetazolamide Challenge Study

Patient Preparation: Prepare the patient as described above.
» Baseline Vitals: Record baseline heart rate and blood pressure.[8]

o Acetazolamide Administration: Administer 1000 mg of acetazolamide intravenously, typically
infused slowly over 10 minutes.[8]

e Monitoring: Continue to monitor the patient's vital signs.

o HIPDM Injection: 15-20 minutes after the completion of the acetazolamide infusion,
administer the recommended dose of 123|-HIPDM intravenously.[8]

o Uptake Period: Allow for a 30-minute uptake period in a quiet, dimly lit environment.[8]

o SPECT Imaging: Acquire SPECT images of the brain. The acquisition should typically be
completed within 4 hours of injection.

Day 2: Baseline Study

Patient Preparation: Prepare the patient as described above.

HIPDM Injection: Administer the same dose of 123|-HIPDM as on Day 1 intravenously.[8]

Uptake Period: Allow for a 30-minute uptake period under the same controlled conditions as
the challenge study.[8]

SPECT Imaging: Acquire SPECT images of the brain using the same imaging parameters as
the challenge study.

One-Day HIPDM SPECT Protocol for Cerebrovascular
Reserve
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This protocol allows for both baseline and challenge studies to be performed on the same day,
which can be more convenient for the patient. It requires a split-dose technique where the
second dose of the radiotracer is at least twice the amount of the first dose.[8]

o Baseline Study:
o Patient Preparation: Prepare the patient as described above.
o First HIPDM Injection: Administer the initial, lower dose of 123|-HIPDM.

o Uptake and Imaging: After a 30-minute uptake period, acquire the baseline SPECT
images.

o Acetazolamide Challenge Study:

[¢]

Patient Repositioning: Keep the patient in the same quiet, dimly lit environment.
o Baseline Vitals: Record baseline heart rate and blood pressure.

o Acetazolamide Administration: Administer 1000 mg of acetazolamide intravenously over
10 minutes.

o Monitoring: Continue to monitor vital signs.

o Second HIPDM Injection: 15-20 minutes after the acetazolamide infusion, administer the
second, higher dose of 123|-HIPDM (at least double the first dose).

o Uptake and Imaging: After a 30-minute uptake period, acquire the second set of SPECT
images.

SPECT Image Acquisition Parameters

e Scanner: A multi-head (preferably triple-headed) rotating gamma camera is recommended
for SPECT imaging.

» Collimator: A low-energy, high-resolution collimator is appropriate for lodine-123.

e Energy Window: A 15-20% energy window centered at the 159 keV photopeak of lodine-123.
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Matrix: A 128x128 matrix is typically used.

Acquisition Mode: Step-and-shoot or continuous rotation.

Projections: 120-128 projections over 360 degrees.

Acquisition Time: Approximately 20-30 minutes.

Data Analysis

e Image Reconstruction: Reconstruct the raw projection data into transverse, sagittal, and
coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation
correction should be applied.

e Image Registration: For two-day protocols, co-register the baseline and post-acetazolamide
SPECT images to ensure accurate anatomical alignment.

o Region of Interest (ROI) Analysis:

o Define ROIs on the SPECT images corresponding to major vascular territories (e.g.,
middle cerebral artery, anterior cerebral artery, posterior cerebral artery) and other relevant
brain regions. This can be done manually or using automated anatomical templates.

o Calculate the mean counts per pixel within each ROI for both the baseline and post-
acetazolamide scans.

o Calculation of Cerebrovascular Reserve (CVR):

o CVR is calculated as the percentage increase in rCBF from baseline to post-
acetazolamide challenge.

o CVR (%) = [ (Post-Acetazolamide rCBF - Baseline rCBF) / Baseline rCBF ] * 100

o A normal response to acetazolamide is typically a 30-60% increase in CBF.[2] An
abnormal response is often defined as an increase of less than 10% or an absolute
change of less than 10 mL/100 g/min .[2]

Data Presentation
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Quantitative Cerebral Blood Flow Data

Mean Cerebral

Condition Patient Group Brain Region Blood Flow Reference
(mL/100g/min)
] Healthy Cortical Gray
Baseline 35.7+£5.8 [10]
Volunteers Matter
) Healthy
Baseline Cerebellum 376+6.1 [10]
Volunteers
] Healthy
Baseline Gray Matter ~50 £ 15 [11]
Volunteers
) Healthy )
Baseline White Matter 22+5 [11]
Volunteers
Post- Healthy Cortical Gray
_ 51.7+10.3 [10]
Acetazolamide Volunteers Matter
Post- Healthy
) Cerebellum 50.9+10.4 [10]
Acetazolamide Volunteers
Moyamoya
) Disease
Baseline _ _ - 48 +11 [12]
(Angiographically
Normal Regions)
Moyamoya
Disease
Baseline (Angiographically - 49 +12 [12]

Abnormal

Regions)

Cerebrovascular Reserve Data
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Cerebrovascular

Patient Group Brain Region Reserve (% increase  Reference
in CBF)
Healthy Volunteers Global 30% - 60% [2]

Middle Cerebral Artery

Healthy Volunteers _
Territory

48.9 +6.8% (at 15
min post- [13]

acetazolamide)

Moyamoya Disease

(Angiographically 41 + 26% [12]
Normal Regions)

Moyamoya Disease

(Angiographically 21 £ 38% [12]

Abnormal Regions)

Comparison of Tracers for Cerebral Blood Flow Imaging
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Tracer

Properties and Observations

Reference

123)-H|PDM (IMP)

- High extraction fraction (85-
90%) and stable retention in
the brain for >2 hours.[4]-
Blood flow maps are
comparable to those achieved
with 9°mTc-HMPAO.[14]- In a
study of demented patients,
significantly more lesions were
seen with IMP than with ®°™Tc-
HMPAO.[15]

[41014][15]

9omTc-HMPAO

- Lipophilic agent that
passively crosses the blood-
brain barrier and is trapped
within neural tissue.[9]- Shows
less contrast between high and
low activity regions compared
to [*8F]fluoromethane PET.[16]-
Regional distribution differs
significantly from °°™Tc-ECD,
with higher uptake in the
cerebellum, brainstem, and

mediotemporal regions.[17]

[olLe][7]

99mMTc-ECD

- Lipophilic agent with trapping
in neural tissue.[9]- Regional
distribution differs from °°™Tc-
HMPAO, with higher uptake in
the occipital,
supratemporal/inferior parietal,

and parietal cortex.[17]

[ol17]

Visualizations
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Caption: Workflow for HIPDM SPECT cerebrovascular reserve study.
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Caption: Mechanism of acetazolamide in assessing CVR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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